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Compound of Interest

Compound Name: SRI-31142

Cat. No.: B610991 Get Quote

This technical support guide addresses questions regarding the experimental behavior of SRI-
31142, a compound initially identified as a putative allosteric inhibitor of the dopamine

transporter (DAT). Researchers may encounter discrepancies between expected and observed

results in vitro, particularly concerning its ability to inhibit dopamine uptake. This resource

provides troubleshooting guidance and clarifies the current understanding of SRI-31142's

mechanism of action.

Frequently Asked Questions (FAQs)
Q1: My in vitro dopamine uptake assay shows no inhibition with SRI-31142. Is my experiment

flawed?

A1: Not necessarily. While SRI-31142 was developed as a putative allosteric inhibitor of the

dopamine transporter (DAT), subsequent studies have shown that it fails to inhibit dopamine

uptake in certain in vitro functional assays.[1][2] Specifically, in an assay measuring DAT-

mediated fluorescent signals in live cells, SRI-31142 did not demonstrate dopamine uptake

inhibition.[1][2] This suggests that the compound's mechanism of action may not be direct,

competitive inhibition of dopamine transport at the primary binding site.

Q2: Why was SRI-31142 considered a DAT inhibitor if it doesn't block uptake in some assays?

A2: SRI-31142 belongs to a series of compounds identified as putative allosteric DAT inhibitors.

[1] It does exhibit some interaction with monoamine transporters, showing partial efficacy to

block uptake in rat brain synaptosomes. However, its potency in blocking the binding of
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traditional DAT ligands like [³H]WIN35428 is significantly weaker (in the micromolar range)

compared to its effects observed in some behavioral studies. The initial hypothesis was that as

an allosteric modulator, it might not compete directly with binding site ligands but could still

modulate transporter function.

Q3: If not through direct DAT inhibition, how might SRI-31142 exert its in vivo effects?

A3: The in vivo effects of SRI-31142, such as reducing intracranial self-stimulation (ICSS) and

dopamine levels in the nucleus accumbens, may occur through a non-DAT mechanism. One

possibility is its interaction with other receptors. Binding studies have revealed that SRI-31142
has a notable affinity for mu opioid receptors (Ki = 116 nM). It is plausible that its observed in

vivo pharmacological profile is mediated, at least in part, by its activity at these or other

currently unidentified off-target sites.

Q4: What is an allosteric inhibitor and how would it differ from a competitive inhibitor in my

assays?

A4: A competitive inhibitor binds to the same site as the endogenous ligand (dopamine) or

radioligand, directly competing for binding. An allosteric inhibitor binds to a different site on the

transporter protein. This binding can change the conformation of the transporter, thereby

reducing its ability to bind to or transport dopamine without directly blocking the primary binding

site. This could lead to non-competitive or mixed-type inhibition kinetics. The diagram below

illustrates this difference.
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Fig. 1: Competitive vs. Allosteric Inhibition of DAT.

Troubleshooting Guide
If you observe a lack of dopamine uptake inhibition with SRI-31142 or a similar compound,

consider the following troubleshooting steps:
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Unexpected Result:
SRI-31142 does not inhibit
dopamine uptake in vitro

1. Verify Experimental Protocol
- Cell line viability

- Reagent concentrations
- Incubation times/temps

2. Run Positive Control
(e.g., Cocaine, GBR-12935)

Does it inhibit uptake?

Troubleshoot Assay
- Prepare fresh reagents

- Check cell health

No

3. Consider Compound's
Mechanism of Action

Yes

4. Perform Radioligand
Binding Assay

(e.g., [³H]WIN 35,428)
Does SRI-31142 compete?

Indicates direct interaction
(though potentially weak).

Consider functional assay limitations.

Yes

Suggests indirect mechanism
or no direct DAT interaction.

No

5. Evaluate Off-Target Effects
- Screen against a panel of receptors

(e.g., opioid receptors)

Conclusion:
Lack of uptake inhibition is consistent
with published data. The compound's

'in vivo' effects may be non-DAT mediated.
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Fig. 2: Troubleshooting workflow for SRI-31142 experiments.
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Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of SRI-31142 at

various targets.

Target Assay Type Species Value Reference

Dopamine

Transporter

(DAT)

[³H]WIN 35,428

Binding
Human Ki = 3520 nM

Dopamine

Transporter

(DAT)

[³H]DA Uptake
Rat

Synaptosomes

IC50 = 2340 nM

(Partial)

Serotonin

Transporter

(SERT)

[³H]5-HT Uptake
Rat

Synaptosomes
Partial Inhibition

Norepinephrine

Transporter

(NET)

[³H]NE Uptake
Rat

Synaptosomes
Partial Inhibition

Mu Opioid

Receptor
Receptor Binding Not Specified Ki = 116 nM

Experimental Protocols
Synaptosomal Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine

into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of a test compound for DAT inhibition.

Materials:

Rat striatal tissue

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
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[³H]Dopamine

Test compound (SRI-31142) and positive control (Cocaine or GBR-12935)

Glass fiber filters

Scintillation counter

Protocol:

Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the

homogenate at low speed to remove larger debris. Pellet the crude synaptosomal fraction

from the supernatant by high-speed centrifugation. Resuspend the pellet in uptake buffer.

Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with various

concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

Allow the reaction to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with

ice-cold buffer to remove extracellular [³H]Dopamine.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of

the test compound concentration to determine the IC50 value.

Radioligand Binding Assay for DAT
This assay measures the affinity of a test compound for DAT by assessing its ability to compete

with a known high-affinity radioligand.

Objective: To determine the binding affinity (Ki) of a test compound for DAT.

Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b610991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HEK293 cells stably expressing the human dopamine transporter (hDAT), or brain tissue

homogenates.

Radioligand: [³H]WIN 35,428

Non-specific binding control: A high concentration of a potent DAT inhibitor like GBR

12909.

Test compound (SRI-31142)

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

Protocol:

Membrane Preparation: Harvest hDAT-expressing cells or brain tissue and homogenize in

ice-cold assay buffer. Centrifuge to pellet cell membranes. Wash and resuspend the

membrane pellet to a final protein concentration.

Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428,

and varying concentrations of the test compound. Include wells for total binding (no

competitor) and non-specific binding (with GBR 12909).

Incubate the plate at a specified temperature (e.g., room temperature) for a set duration

(e.g., 60-90 minutes) to reach equilibrium.

Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber

filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Quantification: Measure radioactivity on the filters using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 of the test compound and convert it to a Ki value using the

Cheng-Prusoff equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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